molecular formula C20H19ClN2O2 B6012562 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]

1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B6012562
M. Wt: 354.8 g/mol
InChI Key: QHZOLLMUDSSYQW-UHFFFAOYSA-N
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Description

1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] is a synthetic compound with potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful for studying various biological processes. In

Mechanism of Action

The mechanism of action of 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] involves the modulation of specific receptors in the brain. This compound has been shown to interact with the sigma-1 receptor, which is involved in various biological processes such as cell survival, neuroprotection, and neurotransmitter release. By modulating the activity of this receptor, 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] can affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of certain neurotransmitters such as dopamine and acetylcholine. Additionally, this compound can induce the expression of certain neurotrophic factors that promote cell survival and neuroprotection. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] in lab experiments include its unique mechanism of action, its ability to modulate specific receptors in the brain, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other receptors and biological processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Another direction is to explore the structure-activity relationship of this compound and develop new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzyl chloride with indene to form the intermediate 1-(2-chloro-5-nitrobenzyl)indene. This intermediate is then reacted with piperidine to form the final product, 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] has potential applications in various scientific research fields such as neuroscience, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the brain and modulate their activity. Therefore, it can be used to study the role of these receptors in various physiological and pathological processes. Additionally, this compound can be used to develop new drugs that target these receptors and have therapeutic potential.

properties

IUPAC Name

1'-[(2-chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-19-6-5-17(23(24)25)13-16(19)14-22-11-9-20(10-12-22)8-7-15-3-1-2-4-18(15)20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZOLLMUDSSYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

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